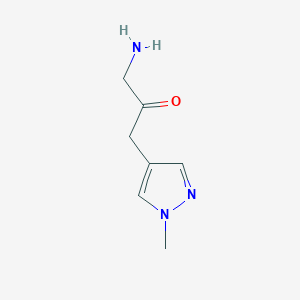![molecular formula C9H11ClN2O2 B13164571 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chlorine atom at the 3-position and a methyl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine derivatives, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .
化学反応の分析
Types of Reactions
3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
科学的研究の応用
3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid: This compound is similar in structure but has a methyl group at the 5-position instead of the 8-position.
3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid: Another similar compound with the methyl group at the 7-position.
Uniqueness
The unique positioning of the chlorine and methyl groups in 3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique features are advantageous .
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
3-chloro-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12/h5H,2-4H2,1H3,(H,13,14) |
InChIキー |
GJRBLOKLYMBCBG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN2C1=NC(=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)


![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)




![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
